2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of 4H-chromenes. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the bromophenyl group and the benzo[h]chromene core structure makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
The synthesis of 2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves a one-pot multicomponent reaction. This method includes the condensation of aromatic aldehydes, malononitrile, and cyclohexane-1,3-dione in the presence of a catalyst such as tetrabutylammonium hydrogen sulfate (TBAHS) under reflux conditions . This environmentally friendly procedure offers excellent yields and short reaction times. Industrial production methods may involve similar multicomponent reactions but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with various aldehydes and ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is related to its ability to disrupt tubulin polymerization, thereby blocking cell division during the metaphase stage . The compound may also interact with other cellular proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile include other 4H-chromene derivatives such as 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile and 2-amino-4-(3-bromophenyl)-7-hydroxy-4H-chromene-3-carbonitrile These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties
Properties
IUPAC Name |
2-amino-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O/c21-17-8-4-3-7-14(17)18-15-10-9-12-5-1-2-6-13(12)19(15)24-20(23)16(18)11-22/h1-10,18H,23H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVVBQKJQDERJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=C(C3C4=CC=CC=C4Br)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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